molecular formula C21H27N3O4 B14661591 2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 52184-30-2

2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14661591
CAS No.: 52184-30-2
M. Wt: 385.5 g/mol
InChI Key: HWLBSPOIRJRIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of tert-butyl groups, a methoxy group, and a nitrophenyl hydrazinylidene moiety, which contribute to its distinct reactivity and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,4-di-tert-butylphenol with 4-methoxy-2-nitrobenzaldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions . The reaction mixture is then subjected to further purification steps, including extraction and recrystallization, to obtain the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, modifying the functional groups attached to the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride or catalytic hydrogenation for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction can produce amino derivatives, and substitution reactions can introduce new functional groups onto the aromatic ring, leading to a variety of substituted phenyl derivatives.

Scientific Research Applications

2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the nitro group can undergo redox reactions, generating reactive oxygen species that can modulate cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of tert-butyl groups, a methoxy group, and a nitrophenyl hydrazinylidene moiety. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

52184-30-2

Molecular Formula

C21H27N3O4

Molecular Weight

385.5 g/mol

IUPAC Name

2,4-ditert-butyl-6-[(4-methoxy-2-nitrophenyl)diazenyl]phenol

InChI

InChI=1S/C21H27N3O4/c1-20(2,3)13-10-15(21(4,5)6)19(25)17(11-13)23-22-16-9-8-14(28-7)12-18(16)24(26)27/h8-12,25H,1-7H3

InChI Key

HWLBSPOIRJRIDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-])O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.